7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 476482-65-2
VCID: VC7494843
InChI: InChI=1S/C15H12BrN5O2S2/c1-20-11-10(12(22)19-14(20)23)21(13(16)18-11)6-7-24-15-17-8-4-2-3-5-9(8)25-15/h2-5H,6-7H2,1H3,(H,19,22,23)
SMILES: CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NC4=CC=CC=C4S3
Molecular Formula: C15H12BrN5O2S2
Molecular Weight: 438.32

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 476482-65-2

Cat. No.: VC7494843

Molecular Formula: C15H12BrN5O2S2

Molecular Weight: 438.32

* For research use only. Not for human or veterinary use.

7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione - 476482-65-2

Specification

CAS No. 476482-65-2
Molecular Formula C15H12BrN5O2S2
Molecular Weight 438.32
IUPAC Name 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-3-methylpurine-2,6-dione
Standard InChI InChI=1S/C15H12BrN5O2S2/c1-20-11-10(12(22)19-14(20)23)21(13(16)18-11)6-7-24-15-17-8-4-2-3-5-9(8)25-15/h2-5H,6-7H2,1H3,(H,19,22,23)
Standard InChI Key CLOUHBWZPVLQHT-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CCSC3=NC4=CC=CC=C4S3

Introduction

The compound 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione is a heterocyclic organic molecule with potential applications in medicinal chemistry. It combines a purine core with functionalized benzothiazole and bromine substituents, which are known for their bioactive properties. This article delves into the structural, physicochemical, and potential biological aspects of this compound.

Chemical Identity

  • IUPAC Name: 7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione

  • Molecular Formula: C13H10BrN5O2S

  • CAS Number: 476482-65-2

  • Synonyms:

    • 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-bromo-3-methylpurine-2,6-dione

    • STK984494

Structural Features

The compound features:

  • Purine Core: A bicyclic structure containing nitrogen atoms at strategic positions, contributing to its potential as a bioactive molecule.

  • Benzothiazole Moiety: Known for its antimicrobial and anticancer activities.

  • Bromine Substitution: Enhances molecular reactivity and potential for halogen bonding in biological systems.

FeatureDescription
Molecular Weight384.22 g/mol
2D StructureContains purine and benzothiazole rings
Functional GroupsBromine, thioether (-S-) linkage

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials: Benzothiazole derivatives and brominated purines.

  • Reaction Mechanism:

    • Formation of a thioether bond between the benzothiazole sulfur and the ethyl group on the purine core.

    • Bromination at the purine's 8-position.

Reactions are carried out under controlled conditions to ensure specificity and yield.

Biological Significance

Compounds with structural similarity to this molecule have demonstrated:

  • Antimicrobial Activity:

    • Benzothiazole derivatives are known to inhibit bacterial and fungal growth .

  • Anticancer Potential:

    • Purine analogs are often investigated for their ability to interfere with DNA synthesis in cancer cells .

  • Other Activities:

    • Potential as enzyme inhibitors due to interaction with active sites via halogen bonding or hydrogen bonding.

Research Applications

This compound may serve as:

  • A lead molecule for drug development targeting microbial infections or cancer.

  • A probe in biochemical assays to study enzyme-ligand interactions.

  • A candidate for further modification to enhance pharmacokinetic properties.

Limitations and Challenges

  • Limited Data Availability: No comprehensive studies on this specific compound's biological activity have been published.

  • Stability Concerns: The thioether bond may be prone to oxidation under certain conditions.

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